molecular formula C26H25N3O4 B2518007 1-Benzhydryl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea CAS No. 891112-55-3

1-Benzhydryl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea

Cat. No. B2518007
CAS RN: 891112-55-3
M. Wt: 443.503
InChI Key: UAEXXXCHBUGUPL-UHFFFAOYSA-N
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Description

The compound "1-Benzhydryl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea" is a urea derivative that is likely to have been synthesized for its potential biological activity. Urea derivatives are known for their diverse range of biological applications, including antimicrobial and anticancer properties. The papers provided discuss various urea derivatives and their synthesis, structure, and biological activities, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. In the context of the provided papers, substituted urea compounds have been synthesized using different methods. For example, substituted dibenzo dioxaphosphocin-6-yl ureas were synthesized by reacting hexachlorophene with carbamidophosphoric acid dichlorides in the presence of triethylamine in dry toluene at 45-50 °C, as discussed in one of the studies . Although the exact synthesis method for "1-Benzhydryl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea" is not provided, it is likely that a similar approach could be used, involving the reaction of the appropriate isocyanate and amine precursors.

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. The paper discussing the 2,6-bis(2-benzimidazolyl)pyridine receptor for urea recognition highlights the importance of hydrogen bonding in the formation of stable supramolecular complexes . The receptor utilizes imine nitrogen atoms and a cavity to form hydrogen-bonded adducts with high binding affinity. This suggests that the molecular structure of "1-Benzhydryl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea" may also allow for specific interactions with biological targets through hydrogen bonding.

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, primarily due to their functional groups. The presence of the urea moiety allows for the formation of hydrogen bonds, which can lead to the formation of complexes with other molecules. The papers do not provide specific reactions for the compound , but the antimicrobial activity of N-substituted ureas suggests that these compounds can interact with biological systems, possibly through reactions with enzymes or other cellular components .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The spectral data (IR, 1H, 13C, and 31P NMR) of synthesized urea compounds provide information about their structural features and purity . These properties are essential for understanding the behavior of the compounds in biological systems and for optimizing their activity and toxicity profiles. For instance, modifications to the urea moiety in anticancer agents have been shown to reduce acute oral toxicity while retaining antiproliferative activity .

Scientific Research Applications

Synthetic Approaches and Chemical Transformations

Research on urea derivatives often focuses on synthetic methodologies, aiming to develop new compounds with potential applications. For instance, studies involving the synthesis of new dialkyl 2,2′-[carbonylbis(azanediyl)]dibenzoates via Curtius rearrangement highlight the versatility of urea derivatives in forming complex molecules (Khouili et al., 2021). These synthetic routes are foundational for creating compounds with specific structural features for further application in various fields of chemistry and material science.

Functionalized Compounds and Their Applications

The preparation and characterization of compounds with specific functional groups are crucial for their potential utility in pharmaceuticals and materials science. For example, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduces a new class of cyclic dipeptidyl ureas, showcasing the breadth of chemical diversity achievable through targeted synthesis (Sañudo et al., 2006). Such compounds can be explored for various biological activities or material properties, depending on their structural characteristics.

Chemical Sensing and Molecular Recognition

Urea derivatives are also investigated for their potential in chemical sensing and molecular recognition. The study of 2,6-bis(2-benzimidazolyl)pyridine receptor for urea recognition demonstrates how urea derivatives can form highly stable supramolecular complexes, useful in chemical sensors or for selective binding applications (Chetia & Iyer, 2006). These findings contribute to the development of novel sensors and diagnostic tools.

Environmental Applications

In environmental science, the effect of nitrogen-containing compounds on the formation of polychlorinated dibenzo-p-dioxins/furans through de novo synthesis has been studied, showing that compounds like urea can significantly reduce the formation of these harmful compounds (Kuzuhara et al., 2005). This research indicates potential environmental applications of urea derivatives in pollution control and waste management.

properties

IUPAC Name

1-benzhydryl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4/c30-24-15-20(17-29(24)21-11-12-22-23(16-21)33-14-13-32-22)27-26(31)28-25(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,16,20,25H,13-15,17H2,(H2,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEXXXCHBUGUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydryl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea

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